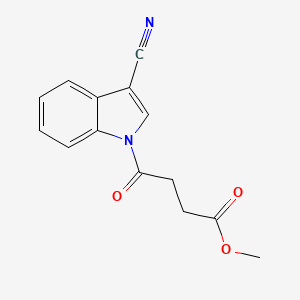
methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “(3-Cyano-1H-indol-1-yl)acetate” is available , but the specific molecular structure of “methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate” is not found in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more. Some of these properties for “(3-Cyano-1H-indol-1-yl)acetate” are available , but specific properties for “this compound” are not found in the searched resources.Scientific Research Applications
Nitrogenous Compounds and Fungal Derivatives
Research on deep-sea derived fungi, specifically Leptosphaeria sp. SCSIO 41005, led to the isolation of nitrogenous compounds, highlighting the potential of marine organisms in discovering novel compounds for various applications, including cytotoxic and antiviral activities (Luo, Zhou, & Liu, 2018).
Synthetic Methodologies
Efficient synthetic methods have been developed for producing key intermediates for tropane alkaloids, demonstrating the compound's role in streamlined synthetic routes for complex organic molecules (Ma, Huang, Yang, Liu, Hu, & Huang, 2020).
Antiproliferative Activity and Computational Analysis
The synthesis of 2,4-disubstituted thiazole derivatives, including methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, was aimed at investigating antiproliferative activities. Computational tools were used to predict the physicochemical, druglikeness properties, and biological targets, indicating the compound's potential in cytotoxic applications (Yurttaş, Evren, & Özkay, 2022).
Donor-Acceptor Chromophores
A study described the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to produce novel acceptors for donor-acceptor chromophores, showcasing the compound's utility in developing materials for optoelectronic applications (Belikov, Fedoseev, Ershov, Ievlev, & Tafeenko, 2016).
Molecular Docking and Biological Studies
Investigations into the molecular docking, vibrational, structural, electronic, and optical properties of derivatives highlighted their potential as nonlinear optical materials and in biological activities, emphasizing the interdisciplinary applications of this chemical entity (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Ethyl Derivatives and Chemical Reactions
Studies on the ethyl derivative of a similar compound, prepared through reactions involving 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate, provide insights into the synthetic versatility and structural determination of such compounds (Farghaly & Gomha, 2012).
properties
IUPAC Name |
methyl 4-(3-cyanoindol-1-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)7-6-13(17)16-9-10(8-15)11-4-2-3-5-12(11)16/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHYPKXYGYRFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1C=C(C2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2798846.png)

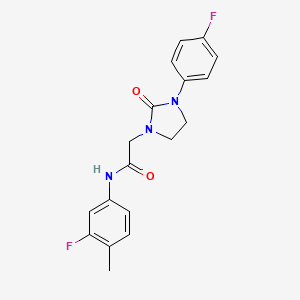

![(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2798851.png)
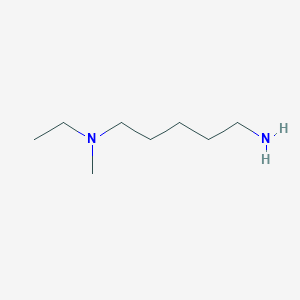
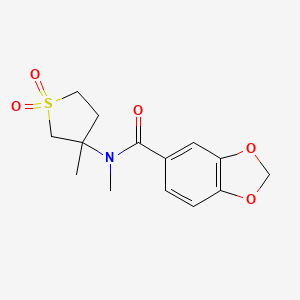
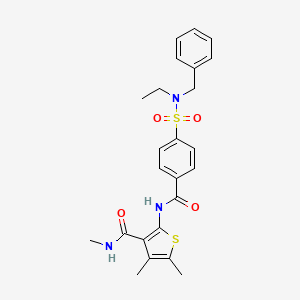
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2798859.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)
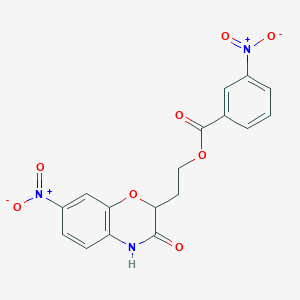
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)